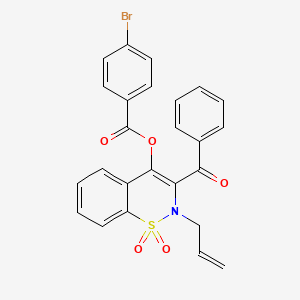![molecular formula C20H15BrN2O5S B11587641 4-[(4-{(E)-[2-(acetylamino)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}-2-bromophenoxy)methyl]benzoic acid](/img/structure/B11587641.png)
4-[(4-{(E)-[2-(acetylamino)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}-2-bromophenoxy)methyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-BROMO-4-{[(5E)-2-ACETAMIDO-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-5-YLIDENE]METHYL}PHENOXY)METHYL]BENZOIC ACID is a complex organic compound with a unique structure that includes a brominated phenoxy group and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-BROMO-4-{[(5E)-2-ACETAMIDO-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-5-YLIDENE]METHYL}PHENOXY)METHYL]BENZOIC ACID typically involves multiple steps. One common method includes the bromination of a phenoxybenzoic acid derivative, followed by the introduction of the thiazole ring through a series of condensation reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve high yields and purity. Additionally, purification steps such as crystallization, distillation, or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(2-BROMO-4-{[(5E)-2-ACETAMIDO-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-5-YLIDENE]METHYL}PHENOXY)METHYL]BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
4-[(2-BROMO-4-{[(5E)-2-ACETAMIDO-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-5-YLIDENE]METHYL}PHENOXY)METHYL]BENZOIC ACID has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific pathways or diseases.
Industry: The compound can be used in the production of specialty chemicals, polymers, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(2-BROMO-4-{[(5E)-2-ACETAMIDO-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-5-YLIDENE]METHYL}PHENOXY)METHYL]BENZOIC ACID involves its interaction with specific molecular targets and pathways. The brominated phenoxy group and thiazole ring can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-methylbenzoic acid: Shares the brominated phenoxy group but lacks the thiazole ring.
2-Acetamido-4-oxo-4,5-dihydro-1,3-thiazole: Contains the thiazole ring but lacks the brominated phenoxy group.
Phenoxyacetic acid derivatives: Similar in structure but with different substituents on the phenoxy group.
Uniqueness
4-[(2-BROMO-4-{[(5E)-2-ACETAMIDO-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-5-YLIDENE]METHYL}PHENOXY)METHYL]BENZOIC ACID is unique due to its combination of a brominated phenoxy group and a thiazole ring, which confer specific chemical and biological properties. This combination allows for diverse applications and interactions that are not possible with simpler or less functionalized compounds.
Properties
Molecular Formula |
C20H15BrN2O5S |
|---|---|
Molecular Weight |
475.3 g/mol |
IUPAC Name |
4-[[4-[(E)-(2-acetamido-4-oxo-1,3-thiazol-5-ylidene)methyl]-2-bromophenoxy]methyl]benzoic acid |
InChI |
InChI=1S/C20H15BrN2O5S/c1-11(24)22-20-23-18(25)17(29-20)9-13-4-7-16(15(21)8-13)28-10-12-2-5-14(6-3-12)19(26)27/h2-9H,10H2,1H3,(H,26,27)(H,22,23,24,25)/b17-9+ |
InChI Key |
ZJMNLCWBOHBZOB-RQZCQDPDSA-N |
Isomeric SMILES |
CC(=O)NC1=NC(=O)/C(=C\C2=CC(=C(C=C2)OCC3=CC=C(C=C3)C(=O)O)Br)/S1 |
Canonical SMILES |
CC(=O)NC1=NC(=O)C(=CC2=CC(=C(C=C2)OCC3=CC=C(C=C3)C(=O)O)Br)S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-chlorophenyl)-2-{(4Z)-4-[3-fluoro-4-(pyrrolidin-1-yl)benzylidene]-2,5-dioxoimidazolidin-1-yl}acetamide](/img/structure/B11587562.png)
![methyl 4-{(Z)-[2-(3-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}benzoate](/img/structure/B11587567.png)
![(4Z)-4-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-1-(3-fluorophenyl)pyrazolidine-3,5-dione](/img/structure/B11587570.png)
![(6Z)-5-imino-6-{[1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11587578.png)
![(5Z)-2-(3,4-dimethoxyphenyl)-5-(2-furylmethylene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11587591.png)
![1-(3-Chlorophenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11587596.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11587611.png)

![N'-{[(3-methylphenyl)carbonyl]oxy}pyridine-2-carboximidamide](/img/structure/B11587619.png)
![2-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11587622.png)
![1-(3-Butoxyphenyl)-7-fluoro-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11587627.png)

![(5Z)-5-[4-(methylsulfanyl)benzylidene]-3-propyl-2-thioxoimidazolidin-4-one](/img/structure/B11587642.png)
![11-(3-Bromo-4-ethoxy-5-methoxyphenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one](/img/structure/B11587653.png)
